cis-Feruloyldopamine
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Overview
Description
cis-Feruloyldopamine: is a phenolic amide compound derived from the combination of ferulic acid and dopamine. It is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific research fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Feruloyldopamine typically involves the reaction of ferulic acid with dopamine under specific conditions. One common method includes the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of ferulic acid and the amine group of dopamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-Feruloyldopamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield corresponding alcohols or amines .
Scientific Research Applications
cis-Feruloyldopamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cis-Feruloyldopamine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), through the modulation of signaling pathways like NF-κB.
Comparison with Similar Compounds
cis-Feruloyldopamine can be compared with other similar compounds, such as:
N-trans-Feruloyldopamine: Similar in structure but differs in the configuration of the ferulic acid moiety.
N-coumaroyldopamine: Another phenolic amide with similar antioxidant properties but derived from coumaric acid instead of ferulic acid.
N-caffeoyldopamine: Derived from caffeic acid, this compound also exhibits strong antioxidant activity.
The uniqueness of this compound lies in its specific configuration and the resulting biological activities, which may differ from its trans-isomer and other related compounds .
Properties
CAS No. |
552272-37-4 |
---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO5/c1-24-17-11-12(3-6-15(17)21)4-7-18(23)19-9-8-13-2-5-14(20)16(22)10-13/h2-7,10-11,20-22H,8-9H2,1H3,(H,19,23)/b7-4- |
InChI Key |
ZRLYUFOWFPPSTD-DAXSKMNVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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